molecular formula C17H11ClO3 B14017105 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione CAS No. 6629-18-1

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione

Cat. No.: B14017105
CAS No.: 6629-18-1
M. Wt: 298.7 g/mol
InChI Key: RQBMBOQXLYFWFO-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It features a naphthalene-1,4-dione core with a 2-chlorophenyl group and a hydroxymethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione typically involves the condensation of 2-chlorobenzaldehyde with naphthalene-1,4-dione in the presence of a suitable catalyst. The reaction is often carried out under mild conditions, such as room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione stands out due to its unique combination of a naphthalene-1,4-dione core with a 2-chlorophenyl and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6629-18-1

Molecular Formula

C17H11ClO3

Molecular Weight

298.7 g/mol

IUPAC Name

2-[(2-chlorophenyl)-hydroxymethyl]naphthalene-1,4-dione

InChI

InChI=1S/C17H11ClO3/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17,21H

InChI Key

RQBMBOQXLYFWFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3Cl)O

Origin of Product

United States

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